molecular formula C42H45ClN6O5S2 B565181 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide CAS No. 1217686-68-4

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide

Cat. No.: B565181
CAS No.: 1217686-68-4
M. Wt: 821.478
InChI Key: HPLNQCPCUACXLM-GDWIFBKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, also known as this compound, is a useful research compound. Its molecular formula is C42H45ClN6O5S2 and its molecular weight is 821.478. The purity is usually 95%.
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Scientific Research Applications

Cyclin-Dependent Kinase Inhibition and Anticancer Effects

  • The compound has been studied for its role in inhibiting cyclin-dependent kinases, a process relevant to cancer treatment. Specifically, its efficacy in treating malignant glioma, a type of brain tumor, was explored. It was found to inhibit cell proliferation and induce cell-cycle arrest, suggesting its potential as an anticancer agent (Jane et al., 2016).

Synthesis and Chemical Properties

  • Research has been conducted on synthesizing new amides of the N-methylpiperazine series, which includes structures similar to the compound . These studies contribute to understanding the chemical properties and potential applications of such compounds (Koroleva et al., 2011).

Antimicrobial and Antioxidant Activities

  • The compound's framework has been utilized in the synthesis of derivatives with antimicrobial and antioxidant properties. This indicates its potential use in developing new therapeutic agents targeting microbial infections and oxidative stress (Malhotra et al., 2013).

Potential in Treatment Protocols

  • Its combination with other drugs, such as ABT-737, has shown to potentiate apoptotic responses in cells, particularly in the context of cancer treatment. This suggests its role in developing combination therapies for treating malignancies (Kitchens et al., 2011).

Mechanism of Action

Target of Action

ABT 737-d8, also known as ABT-737, is a potent inhibitor of the Bcl-2 family of proteins, specifically Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and are often overexpressed in various types of cancer cells, contributing to their survival and resistance to treatment .

Mode of Action

ABT 737-d8 functions as a BH3 mimetic, meaning it mimics the action of the BH3-only protein BAD . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, inhibiting their function and thereby facilitating the induction of apoptosis . This disruption of the BCL-2/BAX complex leads to the activation of the intrinsic apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by ABT 737-d8 is the intrinsic apoptotic pathway . This pathway is typically activated in response to various cellular stresses, such as DNA damage . By inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, ABT 737-d8 disrupts the BCL-2/BAX complex, leading to BAK-dependent but BIM-independent activation of apoptosis .

Pharmacokinetics

It is known that the compound is a deuterium-labeled version of abt-737 . Deuterium labeling, or deuteration, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of ABT 737-d8’s action is the induction of apoptosis in cancer cells . This is achieved through the disruption of the BCL-2/BAX complex and the subsequent activation of the intrinsic apoptotic pathway . In addition to apoptosis, ABT 737-d8 also induces autophagy .

Action Environment

The efficacy of ABT 737-d8 can be influenced by various environmental factors. For instance, the expression levels of its target proteins (Bcl-2, Bcl-xL, and Bcl-w) in cancer cells can affect the compound’s ability to induce apoptosis . Additionally, the compound’s effectiveness may vary depending on the specific type of cancer being treated .

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNQCPCUACXLM-GDWIFBKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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